molecular formula C8H6BrFO2 B1524718 4-Bromo-3-fluorophenylacetic acid CAS No. 942282-40-8

4-Bromo-3-fluorophenylacetic acid

Cat. No. B1524718
M. Wt: 233.03 g/mol
InChI Key: PSICSVFGBAGWMZ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorophenylacetic acid is an organic compound that belongs to the class of organic molecules known as phenylacetic acids . It is a white crystalline powder that is water-insoluble.


Synthesis Analysis

The synthesis of 4-Bromo-3-fluorophenylacetic acid involves the reaction of 2-(4-bromo-3-fluorophenyl)acetonitrile with sulfuric acid and acetic acid in water at 105°C for 2 hours . Another method involves stirring a solution of 2-(4-bromo-3-fluorophenyl)acetonitrile in sulfuric acid and water at 100°C for 16 hours .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluorophenylacetic acid is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

4-Bromo-3-fluorophenylacetic acid is a solid at room temperature . It has a molecular weight of 233.04 .

Scientific Research Applications

Comparative DFT Study on Reactivity and Spectra

A detailed comparative DFT study investigated the reactivity and acidity of halogen substituted phenylacetic acids, including 4-Bromo-3-fluorophenylacetic acid. This research provides insights into the molecular properties and vibrational spectra, enhancing our understanding of these compounds in various scientific applications. The study shows the structural properties and reactivity using descriptors such as Fukui functions and HOMO-LUMO gaps, offering valuable data for chemical synthesis and material science fields (Srivastava et al., 2015).

RNA Mimic of Green Fluorescent Protein

In the realm of biotechnology and molecular biology, the compound has been explored in the synthesis of novel RNA–fluorophore complexes for imaging RNA trafficking and sensing small molecules in live cells. This innovative application underscores the potential of 4-Bromo-3-fluorophenylacetic acid in developing advanced tools for biological research and diagnostics (Filonov et al., 2014).

Advanced Organic Synthesis

A new approach utilizing 4-Bromo-3-fluorophenylacetic acid in organic synthesis has been explored, providing a pathway to 4-Phenyl-β-aminotetralin. This process highlights the compound's role in facilitating complex chemical reactions, showcasing its utility in creating pharmacologically active molecules and intermediates in medicinal chemistry (Vincek & Booth, 2009).

Genetically Encoded Fluorescent Amino Acid

4-Bromo-3-fluorophenylacetic acid plays a role in the development of novel fluorescent amino acids, marking a significant advancement in protein studies. These developments enable detailed investigations into protein structure, dynamics, and interactions, crucial for understanding biological processes and developing therapeutic agents (Summerer et al., 2006).

Bioactive Platinum(IV) Complexes

Research into cytotoxic platinum(IV) complexes incorporating halogenated phenylacetic acids, including 4-Bromo-3-fluorophenylacetic acid, demonstrates the compound's potential in cancer therapy. These complexes show promising anti-proliferative properties across various cancer cell lines, offering insights into new chemotherapeutic agents (Aputen et al., 2022).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICSVFGBAGWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700713
Record name (4-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluorophenylacetic acid

CAS RN

942282-40-8
Record name (4-Bromo-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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